molecular formula C9H20O2Sn B14722821 Methyl (triethylstannyl)acetate CAS No. 5905-91-9

Methyl (triethylstannyl)acetate

Cat. No.: B14722821
CAS No.: 5905-91-9
M. Wt: 278.96 g/mol
InChI Key: KABDQPSUDZIHKI-UHFFFAOYSA-N
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Description

Methyl (triethylstannyl)acetate is an organotin compound with the formula CH₃COOCH₂Sn(C₂H₅)₃. It belongs to the class of organometallic esters, where a tin atom is bonded to an acetate group via a methylene bridge. Organotin compounds like this are notable for their applications in organic synthesis, catalysis, and materials science. The triethylstannyl group imparts unique reactivity due to tin’s metallic character, enabling nucleophilic substitution and transmetallation reactions.

Properties

CAS No.

5905-91-9

Molecular Formula

C9H20O2Sn

Molecular Weight

278.96 g/mol

IUPAC Name

methyl 2-triethylstannylacetate

InChI

InChI=1S/C3H5O2.3C2H5.Sn/c1-3(4)5-2;3*1-2;/h1H2,2H3;3*1H2,2H3;

InChI Key

KABDQPSUDZIHKI-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (triethylstannyl)acetate can be synthesized through the reaction of triethylstannyl chloride with methyl acetate in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the organotin compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of organotin precursors and controlled reaction conditions to ensure high yield and purity. The process may involve distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (triethylstannyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

    Substitution: The triethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Methyl (triethylstannyl)acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound can be used in the study of organotin toxicity and its effects on biological systems.

    Medicine: Research into the potential use of organotin compounds in pharmaceuticals is ongoing, although their toxicity remains a concern.

    Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (triethylstannyl)acetate involves the interaction of the tin center with various molecular targets. The triethylstannyl group can participate in nucleophilic substitution reactions, while the methyl acetate group can undergo hydrolysis. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl (trimethylsilyl)acetate
  • Formula : CH₃COOCH₂Si(CH₃)₃
  • Key Properties :
    • Synthesized via Reformatsky reactions or Grignard reagents (e.g., trimethylsilylmethylmagnesium chloride with ethyl chloroformate) .
    • Higher O-silylation (90%) when HMPA is used as an additive .
    • Applications: Intermediate in silicone polymer synthesis and cross-coupling reactions.
Methyl Aceto Acetate
  • Formula : CH₃COCH₂COOCH₃
  • Key Properties :
    • Used as a pharmaceutical intermediate (CAS 105-45-3) .
    • Reacts with oxidizing agents and strong acids/bases, requiring careful handling .
Ethyl [(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetate
  • Formula : C₁₉H₁₇N₃O₂S
  • Key Properties :
    • Contains a triazine-thioether moiety, enabling applications in agrochemicals and medicinal chemistry .

Comparative Analysis of Physicochemical Properties

Property Methyl (triethylstannyl)acetate (Inferred) Ethyl (trimethylsilyl)acetate Methyl Aceto Acetate
Molecular Weight ~290 g/mol 174.3 g/mol 130.1 g/mol
Boiling Point High (decomposes) 160–165°C 170–172°C
Solubility Organic solvents (THF, DCM) Polar aprotic solvents Water-insoluble
Reactivity Transmetallation, nucleophilic substitution Silylation, Grignard reactions Keto-enol tautomerism
Toxicity High (organotin toxicity) Moderate Moderate (irritant)

Stability and Handling Considerations

  • This compound: Expected to hydrolyze slowly in moisture, releasing acetic acid and triethylstannanol. Incompatible with strong acids/bases (similar to methyl acetate ).
  • Ethyl (trimethylsilyl)acetate : Stable under anhydrous conditions but hydrolyzes in acidic/basic media .
  • Methyl Aceto Acetate: Degrades upon prolonged exposure to light or heat, forming acetic acid and methanol .

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